molecular formula C8H16B2O B14520005 1,3-Dimethyloctahydro-2,1,3-benzoxadiborole CAS No. 62785-46-0

1,3-Dimethyloctahydro-2,1,3-benzoxadiborole

Cat. No.: B14520005
CAS No.: 62785-46-0
M. Wt: 149.84 g/mol
InChI Key: PXRRKDYBJJCGLR-UHFFFAOYSA-N
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Description

1,3-Dimethyloctahydro-2,1,3-benzoxadiborole is a unique chemical compound characterized by its complex structure, which includes a benzoxadiborole ring

Preparation Methods

The synthesis of 1,3-Dimethyloctahydro-2,1,3-benzoxadiborole involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the benzoxadiborole ring. Industrial production methods often involve optimizing these reactions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are typically proprietary and vary depending on the desired application.

Chemical Reactions Analysis

1,3-Dimethyloctahydro-2,1,3-benzoxadiborole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dimethyloctahydro-2,1,3-benzoxadiborole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-Dimethyloctahydro-2,1,3-benzoxadiborole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

1,3-Dimethyloctahydro-2,1,3-benzoxadiborole can be compared with other similar compounds, such as:

    1,3-Dimethyloctahydro-2-benzofuran: Similar in structure but lacks the borole ring.

    2,1,3-Benzothiadiazole: Contains a thiadiazole ring instead of a benzoxadiborole ring.

Properties

CAS No.

62785-46-0

Molecular Formula

C8H16B2O

Molecular Weight

149.84 g/mol

IUPAC Name

1,3-dimethyl-3a,4,5,6,7,7a-hexahydrobenzo[c][1,2,5]oxadiborole

InChI

InChI=1S/C8H16B2O/c1-9-7-5-3-4-6-8(7)10(2)11-9/h7-8H,3-6H2,1-2H3

InChI Key

PXRRKDYBJJCGLR-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCCC2B(O1)C)C

Origin of Product

United States

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